2-Pentylthiazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-6-7(13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWFSIKJVERBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601008 | |
| Record name | 2-Pentyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30709-71-8 | |
| Record name | 2-Pentyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pentylthiazole 5 Carboxylic Acid and Its Analogues
Classical Heterocyclic Synthesis Approaches
The construction of the thiazole (B1198619) ring and its subsequent functionalization are well-established fields in organic chemistry. numberanalytics.com These classical methods provide the foundational routes to a wide variety of thiazole analogues.
A cornerstone of thiazole synthesis is the condensation reaction, most famously represented by the Hantzsch thiazole synthesis. numberanalytics.comwikipedia.org This method involves the reaction of an α-haloketone with a thioamide. numberanalytics.comwikipedia.org For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide (B46855). wikipedia.org This approach is widely utilized due to the ready availability of the starting materials and its straightforward nature. numberanalytics.com The versatility of this reaction allows for the preparation of various substituted thiazoles by choosing the appropriate α-haloketone and thioamide precursors.
Beyond the Hantzsch synthesis, several other ring closure strategies are employed to construct the thiazole core. The Cook-Heilbron synthesis, for instance, produces 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide. numberanalytics.com Another approach involves the reaction of α-diazoketones with thiourea (B124793) to form 2-aminothiazoles. bepls.com
For the specific synthesis of thiazole-5-carboxylates, a common strategy involves the cyclization of thiourea with α-halogenated β-keto esters in the presence of β-cyclodextrin in water. organic-chemistry.org A related method for preparing 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of a β-ethoxyacrylamide, which then undergoes a one-pot treatment with thiourea to yield the desired thiazole ring structure. semanticscholar.org These methods build the thiazole ring with the carboxylic acid or a precursor group already incorporated at the 5-position.
| Method | Precursors | Resulting Thiazole Type | Reference |
| Hantzsch Synthesis | α-Haloketones + Thioamides | General Substituted Thiazoles | numberanalytics.comwikipedia.org |
| Cook-Heilbron Synthesis | α-Aminonitriles + Carbon Disulfide | 5-Aminothiazoles | numberanalytics.com |
| Diazoketone Method | α-Diazoketones + Thiourea | 2-Aminothiazoles | bepls.com |
| Carboxylate Synthesis | α-Halogenated β-Keto Esters + Thiourea | 2-Amino-5-carboxylates | organic-chemistry.org |
An alternative to constructing the ring with all substituents in place is the functionalization of a pre-formed thiazole. The C-H bond at position 5 of the thiazole ring can be directly arylated using copper-catalyzed reactions. organic-chemistry.org A more recent and versatile strategy involves installing a sulfone group at the C5 position. rsc.orgrsc.org This sulfone moiety acts as an effective leaving group, enabling a wide range of transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations to introduce diverse functional groups at this position. rsc.orgrsc.orgresearchgate.net This approach offers significant flexibility for creating complex molecules from a common sulfonylated thiazole intermediate. rsc.orgresearchgate.net
A powerful and direct method for synthesizing thiazole-5-carboxylic acids involves a halogen-metal exchange reaction. researchgate.net In this approach, a 5-bromothiazole (B1268178) is treated with an organolithium reagent, such as n-butyllithium, at low temperatures. researchgate.net This reaction selectively replaces the bromine atom with lithium, forming a thiazolyl-5-lithium intermediate. researchgate.net This highly reactive species can then be quenched with carbon dioxide to install the carboxylic acid group at the 5-position. researchgate.net This synthetic route has proven to be a convenient way to access thiazole-5-carboxylic acid, which was previously more difficult to obtain. researchgate.net A similar strategy can be applied to 2-bromothiazole (B21250) to yield thiazole-2-carboxylic acid. researchgate.net
Targeted Synthesis of 2-Pentylthiazole-5-carboxylic Acid
While classical methods provide access to a range of analogues, targeted syntheses are developed to efficiently produce a specific compound like this compound.
A typical route for synthesizing 2-substituted thiazole-5-carboxylic acids, adaptable for the 2-pentyl derivative, involves the cyclocondensation of a thioamide with an α-chloroacetoacetate derivative. The synthesis can be broken down into key steps:
Thioamide Formation: The required thioamide, in this case, hexanethioamide, can be prepared from the corresponding amide using a thionating agent like Lawesson's reagent.
Cyclocondensation: The thioamide is reacted with an α-chloroacetoacetate ester, such as methyl α-chloroacetoacetate, under reflux conditions in a suitable solvent like dry THF to form the thiazole ester intermediate.
Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, which can be achieved using a base like sodium hydroxide (B78521) or an acid.
Optimization of this process is critical for maximizing yield and purity. Key parameters include controlling the reaction time, which is often in the range of 3-5 hours, maintaining reflux temperature, and carefully managing the stoichiometry of the reactants. Purification often involves recrystallization from solvent mixtures like DMF/acetic acid.
| Parameter | Condition | Purpose | Reference |
| Reaction Time | 3-5 hours | Ensure complete reaction | |
| Temperature | Reflux | Provide activation energy for cyclization | |
| Stoichiometry | ~1:1.1 (Thioamide:α-chloroacetoacetate) | Ensure efficient use of reagents | |
| Purification | Recrystallization (e.g., from THF/Hexane) | Remove impurities and isolate the final product | google.com |
| Final Step | Cooling to 0°C before filtration | Maximize precipitation and yield | google.com |
Investigation of Starting Materials and Reagents
The classical and widely utilized Hantzsch thiazole synthesis serves as a foundational method for constructing the thiazole ring. nih.gov This reaction typically involves the cyclization of an α-halocarbonyl compound with a thioamide or a related N-C-S fragment-containing molecule. nih.gov
Key starting materials and reagents in the synthesis of thiazole derivatives include:
Mucochloric Acid: This compound can serve as a precursor in the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives. A process has been described where mucochloric acid is reacted to form an intermediate which is then treated with thiourea in an acidic medium. google.com
Thiourea: A common reagent in thiazole synthesis, thiourea provides the necessary nitrogen and sulfur atoms for the thiazole ring. nih.govresearchgate.net It is frequently condensed with α-halocarbonyl compounds. nih.gov In some procedures, thiourea is reacted with derivatives of mucochloric acid to yield the target thiazole structure. google.com
The general mechanism of the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the α-halocarbonyl compound. This is followed by an intermediate formation and subsequent dehydration to yield the thiazole ring. nih.gov
Multi-Step Synthesis Pathways
The synthesis of this compound and its analogs often requires a multi-step approach. These pathways allow for the systematic construction of the molecule with the desired substituents.
An example of a multi-step synthesis is the preparation of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, which involves a sequential Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction. nih.gov This demonstrates how the formation of the thiazole ring can be integrated into a longer synthetic sequence to build more complex molecules. nih.gov
Another approach involves the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, which are designed based on the structure of existing complex molecules. nih.gov These syntheses often employ a systematic combinatorial chemical approach to generate a library of related compounds. nih.gov
The synthesis of β-ketothiazoles can be achieved through the condensation of thioamides with α-bromoketones. nih.gov These intermediates can then be used in subsequent reactions to build more elaborate structures. nih.gov
Green Chemistry and Advanced Synthetic Techniques
Microwave-Assisted Synthesis of Thiazole-5-carboxylate Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tue.nl This technique has been successfully applied to the synthesis of various thiazole derivatives, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. bepls.comnih.govnih.gov
For instance, the hydrolysis of ethyl azolylacetates to their corresponding carboxylic acids has been efficiently achieved using potassium carbonate in ethanol (B145695) under microwave irradiation. nih.gov Microwave heating has also been employed in the synthesis of steroidal thiazole derivatives and 2,5-diarylthiazolo[5,4-d]thiazoles. nih.govdntb.gov.ua The use of microwave irradiation can significantly reduce reaction times, in some cases from hours to just a few minutes. nih.gov
Enzymatic Synthesis Approaches for Related Carboxylic Acids
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.comgoogle.com While specific enzymatic synthesis of this compound is not widely reported, enzymatic approaches for the synthesis of related carboxylic acids and heterocyclic compounds are being explored. google.comacs.orgnih.gov
Enzymes can be used for the synthesis of carboxylic acid esters, where the reaction conditions are mild, typically below 100°C. google.com The development of biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, has shown promise for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com These biocatalysts can often be recovered and reused, adding to the sustainability of the process. mdpi.com
Sustainable and Efficient Synthetic Routes
The development of sustainable and efficient synthetic routes for thiazoles is a major focus of current research. bohrium.comnih.gov This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.combepls.com
Key aspects of sustainable thiazole synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). bepls.com
Recyclable Catalysts: Employing catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. mdpi.com
One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which can reduce waste and improve efficiency. organic-chemistry.org
Ultrasonic Irradiation: Utilizing ultrasound as an energy source to promote reactions, often leading to shorter reaction times and higher yields. mdpi.comrsc.org
These green chemistry principles are being applied to various aspects of thiazole synthesis, from the initial formation of the thiazole ring to subsequent functional group modifications. bohrium.combepls.com
Exploring the Synthetic Landscape of this compound Derivatives
The thiazole ring, a five-membered heterocyclic motif containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science. When functionalized with a pentyl group at the 2-position and a carboxylic acid at the 5-position, the resulting scaffold, this compound, offers a versatile platform for the development of novel compounds with diverse applications. This article delves into the chemical modifications of this parent molecule, focusing on the elaboration of the thiazole ring's 2-position and transformations of the carboxylic acid moiety at the 5-position.
Derivatives and Structural Modifications of this compound
The inherent reactivity of the thiazole ring and the carboxylic acid group allows for a wide array of structural modifications. These changes can significantly influence the molecule's physicochemical properties and biological activity.
Elaboration of the 2-Position of the Thiazole Ring
The synthesis of 2-substituted thiazole-5-carboxylates can be achieved through various synthetic routes. researchgate.net One common method involves the reaction of thioamides with appropriate α-halocarbonyl compounds. By varying the thioamide, a range of alkyl and aryl substituents can be introduced at the 2-position. For instance, using thioacetamide would yield a 2-methylthiazole (B1294427) derivative, while employing thiopropionamide (B1302760) would result in a 2-propylthiazole (B101342) analog. The introduction of a phenyl group can be accomplished using thiobenzamide. These modifications allow for a systematic investigation of how the size and lipophilicity of the substituent at the 2-position affect the molecule's properties.
A general synthetic strategy involves the condensation of a thioamide with an ethyl 2-chloroacetoacetate to form the corresponding thiazole ester, which can then be hydrolyzed to the carboxylic acid. This approach provides a straightforward entry to a variety of 2-alkyl and 2-arylthiazole-5-carboxylic acids.
The introduction of aromatic and heteroaromatic rings at the 2-position of the thiazole-5-carboxylic acid core has been a subject of significant interest. These modifications can introduce additional binding interactions and modulate the electronic properties of the molecule. For example, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives has been synthesized and evaluated for their potential applications. mdpi.com The synthesis of these compounds often starts from a substituted benzamide, which is converted to the corresponding thiobenzamide. Subsequent reaction with an appropriate α-haloketone bearing a trifluoromethyl group, followed by ester hydrolysis, yields the desired 2-arylthiazole-5-carboxylic acid.
Furthermore, the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives has been explored, where the amino group can be further functionalized. google.comnih.gov This provides a handle for introducing a wide variety of aromatic and heteroaromatic substituents via amide bond formation or other coupling reactions.
Modifications of the Carboxylic Acid Moiety at Position 5
The carboxylic acid group at the 5-position is a key functional handle for derivatization, enabling the creation of esters, amides, and other related compounds.
Esterification of 2-substituted thiazole-5-carboxylic acids is a common transformation to modify the polarity and pharmacokinetic profile of the parent molecule. The ethyl ester, for example, can be synthesized by reacting the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com Alternatively, the carboxylic acid can be converted to its more reactive acid chloride, which readily reacts with an alcohol to form the corresponding ester. google.com This method is particularly useful for the esterification of less reactive alcohols. The synthesis of various 2-substituted thiazole-5-carboxylate esters has been reported, highlighting the versatility of this functional group transformation. researchgate.net
The conversion of the carboxylic acid to an amide or anilide is a widely used strategy in drug discovery to introduce new pharmacophoric features and to modulate the compound's properties. This can be achieved by first activating the carboxylic acid, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com The resulting acid chloride is then reacted with a primary or secondary amine or an aniline (B41778) to furnish the desired amide or anilide. mdpi.comgoogle.com A diverse range of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized using this approach. nih.gov Similarly, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been prepared and investigated. nih.gov
The carboxylic acid can also be converted to a hydrazide, which serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocycles. The synthesis of hydrazides typically involves the reaction of the corresponding ester with hydrazine (B178648) hydrate. mdpi.com These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones. mdpi.com For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been synthesized and their chemical properties explored. mdpi.com Thiazole-2-carboxylic acid hydrazide itself is a valuable building block in the synthesis of various bioactive molecules. chemimpex.com Furthermore, heterocyclic systems containing 2-(2-hydrazinyl) thiazole moieties have been synthesized, demonstrating the utility of this functional group in constructing more complex molecular architectures. tandfonline.comresearchgate.net
Derivatives and Structural Modifications of 2 Pentylthiazole 5 Carboxylic Acid
Synthesis of Polysubstituted Thiazole-5-carboxylic Acid Analogues (e.g., 2,4,5-Trisubstituted)
The synthesis of polysubstituted thiazole-5-carboxylic acid analogues, particularly 2,4,5-trisubstituted thiazoles, is a significant area of research due to their prevalence in medicinally important compounds. nih.gov Various synthetic strategies have been developed to create these complex heterocyclic systems, often starting from simpler thiazole (B1198619) precursors or through multi-component reactions that build the ring system with the desired substitutions in place.
One established route involves the modification of a pre-existing thiazole ring. For instance, a synthetic pathway can begin with ethyl 2-amino-4-methylthiazole-5-carboxylate. kau.edu.sa This starting material can undergo a series of reactions to introduce diversity at the 2, 4, and 5-positions. The amino group at the 2-position can be acylated, and the ester at the 5-position can be converted to a carboxylic acid hydrazide. This hydrazide is a key intermediate, allowing for the introduction of a wide range of substituents by condensation with various aldehydes, isocyanates, or isothiocyanates to form pharmacologically relevant moieties like semicarbazides and thiosemicarbazides. kau.edu.sa
Another powerful method for constructing 2,4,5-trisubstituted thiazoles is through the chemoselective thionation and cyclization of functionalized enamides. acs.org This approach utilizes Lawesson's reagent to efficiently form the thiazole ring in a single step from acyclic precursors. These enamide precursors are themselves synthesized by the ring-opening of oxazolones with various nucleophiles like alkoxides or amines. This strategy allows for the introduction of diverse functionalities, such as esters or N-substituted carboxamides, at the 4-position of the thiazole ring. acs.org The flexibility of this method enables the synthesis of a broad spectrum of 2,5-diaryl or 2-aryl-5-heteroaryl thiazoles with different functional groups at the 4-position.
Multi-component reactions (MCRs) offer an environmentally benign and efficient pathway to trisubstituted thiazoles. bepls.com For example, a catalyst-free, microwave-assisted domino reaction involving arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water can produce a variety of trisubstituted thiazoles in good to excellent yields. This approach is valued for its use of a green solvent, reduced reaction times, and high efficiency. bepls.com
The following table summarizes key synthetic routes for 2,4,5-trisubstituted thiazole analogues:
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride, Hydrazine (B178648) hydrate, Aromatic aldehydes, Isothiocyanates | 2,4,5-Polysubstituted thiazoles with acid hydrazide and thiosemicarbazide (B42300) moieties | kau.edu.sa |
| Functionalized Enamides (from oxazolones) | Lawesson's reagent, Reflux in THF | 2,5-(Het)aryl-4-functionalized thiazoles (esters, carboxamides) | acs.org |
| Arylglyoxals, 1,3-Dicarbonyls, Thioamides | Water, Microwave irradiation | Trisubstituted thiazoles | bepls.com |
Combinatorial Chemistry in Derivative Library Generation
Combinatorial chemistry has become an indispensable tool in drug discovery for rapidly generating large libraries of related compounds for high-throughput screening. This approach is particularly well-suited for the structural optimization of lead compounds like 2-pentylthiazole-5-carboxylic acid by creating numerous derivatives with varied substituents.
Solution-phase combinatorial synthesis has been successfully employed to create extensive libraries of thiazole derivatives. nih.gov A typical strategy involves synthesizing a common intermediate which is then diversified in subsequent steps. For example, a 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid core can be generated and then reacted with a multitude of amines to produce a large library of amides. The use of scavenger resins is often incorporated to simplify the purification process of the final products, making the workflow more efficient for library generation. nih.gov In one such synthesis, a single carboxylic acid intermediate was used to generate up to 27 different amides. nih.gov
This combinatorial approach allows for systematic exploration of the structure-activity relationship (SAR) by modifying specific parts of the molecule. For the thiazole scaffold, libraries can be designed to vary substituents at the 2, 4, and 5-positions. researchgate.net Virtual library design and computational docking are often used in conjunction with chemical synthesis to pre-select analogues with a higher probability of being active, thereby focusing synthetic efforts. researchgate.net
A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized in a five-step process. nih.gov The key diversification step involved reacting 17 different carboxylic acid intermediates with up to 27 different amines, facilitated by the use of scavenger resins for purification. This led to the creation of a 422-member amide library. Additionally, the Curtius reaction was applied to 12 of the acid intermediates, followed by quenching with various alcohols, to generate a 108-member carbamate (B1207046) library. nih.gov
The generation of these libraries provides a rich source of novel compounds for biological screening. For instance, a series of new thiazole carboxamide derivatives was synthesized from a 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid core. acs.orgnih.gov By reacting this core with various substituted anilines, a library of compounds was generated and subsequently evaluated for biological activity. acs.orgnih.gov
The table below outlines an example of a combinatorial approach to generate a library of thiazole derivatives.
Biological Activities and Mechanistic Investigations of 2 Pentylthiazole 5 Carboxylic Acid and Its Analogues
Antimicrobial Activity Studies
Analogues of 2-pentylthiazole-5-carboxylic acid have demonstrated a spectrum of antimicrobial activities, indicating the potential of this chemical class in combating various pathogens.
Derivatives of thiazole-carboxylic acid have shown notable antibacterial effects. For instance, certain 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids, which are related to the core structure, have exhibited bacteriostatic activity specifically against the Gram-positive bacterium Bacillus subtilis. osi.lv In particular, 1-(6-Nitrobenzo[d]thiazol-2-yl)- and 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acids were identified as active compounds against the ATCC 6633 strain of Bacillus subtilis. osi.lv
Furthermore, broader studies on thiazolidine-4-carboxylic acid derivatives have revealed significant antibacterial action against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Pseudomonas, Acinetobacter, and Escherichia coli. dergipark.org.tr Another related class of compounds, N-oxazolyl- and N-thiazolylcarboxamides, has shown high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com The isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole in these structures has been shown to improve physicochemical properties like water solubility without compromising, and in some cases enhancing, the antimicrobial effect. mdpi.com
Table 1: Antibacterial Activity of this compound Analogues
| Compound Class | Bacterial Strain(s) | Observed Effect |
|---|---|---|
| 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Bacillus subtilis (Gram-positive) | Bacteriostatic activity osi.lv |
| Thiazolidine-4-carboxylic acid derivatives | S. aureus (Gram-positive), Pseudomonas, Acinetobacter, E. coli (Gram-negative) | Significant antibacterial effect dergipark.org.tr |
| N-thiazolylcarboxamides | Mycobacterium tuberculosis | High antimycobacterial activity mdpi.com |
The antifungal potential of carboxylic acid-containing heterocyclic compounds has also been a subject of investigation. Phenazine-1-carboxylic acid (PCA), a compound with structural similarities in terms of being a heterocyclic carboxylic acid, is known for its potent antifungal properties. nih.govnih.gov PCA has demonstrated strong inhibitory effects on the mycelial growth and spore germination of various phytopathogenic fungi, including Fusarium oxysporum and Pestalotiopsis kenyana. nih.govmdpi.com Studies have shown that PCA can inhibit the growth of fungi responsible for grapevine trunk diseases by 90-100%. nih.gov While not a direct thiazole (B1198619) derivative, the efficacy of PCA highlights the potential of heterocyclic carboxylic acids as antifungal agents. Additionally, some N-thiazolylcarboxamide derivatives have shown promising activity against various fungal strains. mdpi.com
The mechanism by which these compounds exert their antimicrobial effects is an area of active research. For some thiazole derivatives, a proposed mechanism of action is the inhibition of essential bacterial enzymes. Molecular docking studies on N-oxazolyl- and N-thiazolylcarboxamides have suggested that the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) is a likely molecular target. mdpi.com This enzyme is crucial for fatty acid biosynthesis in bacteria, and its inhibition disrupts the construction of the bacterial cell membrane, leading to cell death. This suggests that related thiazole compounds could function through a similar mechanism of enzymatic inhibition.
Antitumor and Antiproliferative Activity
Thiazole-5-carboxylic acid derivatives have shown significant promise as anticancer agents, with various analogues exhibiting potent activity against a range of human tumor cell lines.
A notable analogue, 2-phenylthiazole-5-carboxylic acid derivative CIB-L43, has demonstrated potent antitumor activity against hepatocellular carcinoma (HCC). nih.gov This compound exhibited a nanomolar inhibitory activity (EC50 = 0.66 nM) and was effective in reducing HCC cell proliferation and migration. nih.gov
Other related structures have also shown significant antiproliferative effects. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were evaluated for their anticancer properties. nih.gov One compound from this series, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, displayed high antiproliferative potency against human K563 leukemia cells, comparable to the established drug dasatinib (B193332). nih.gov However, its activity was less pronounced against mammary (MCF-7, MDA-MB-231) and colon (HT-29) carcinoma cells. nih.gov Additionally, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been found to possess potent anti-proliferative activity across a wide array of both hematologic and solid tumor cancer cell lines. nih.gov
Table 2: In Vitro Antitumor Activity of this compound Analogues
| Compound Analogue | Cell Line(s) | Key Findings |
|---|---|---|
| 2-Phenylthiazole-5-carboxylic acid derivative (CIB-L43) | Hepatocellular Carcinoma (HCC) | Nanomolar inhibitory activity (EC50 = 0.66 nM); reduced cell proliferation and migration. nih.gov |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 Leukemia | High antiproliferative potency. nih.gov |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Various hematologic and solid tumor cell lines | Potent anti-proliferative activity. nih.gov |
A key aspect of developing targeted cancer therapies is identifying the specific molecular targets through which a compound exerts its effect. For the 2-phenylthiazole-5-carboxylic acid derivative CIB-L43, the molecular target has been identified as the Transactivation Response (TAR) RNA-binding protein 2 (TRBP2). nih.gov TRBP2 is a component of the RNA-induced silencing complex (RISC) and plays a crucial role in microRNA (miRNA) biosynthesis. nih.govnih.gov Aberrant expression of TRBP has been linked to various cancers. nih.gov
The compound CIB-L43 was found to have a high binding affinity for TRBP (KD = 4.78 nM) and effectively disrupted the interaction between TRBP and Dicer, another key protein in miRNA processing. nih.gov This disruption led to the suppression of oncogenic miR-21 biosynthesis. The reduced levels of miR-21 resulted in increased expression of tumor suppressor proteins PTEN and Smad7, which in turn inhibited the AKT and TGF-β signaling pathways, ultimately reducing HCC cell proliferation. nih.gov This detailed mechanistic work highlights TRBP2 as a validated target for this class of thiazole derivatives in the context of cancer therapy.
Investigation of Signaling Pathways and Downstream Effects
The biological activities of this compound and its analogues are intrinsically linked to their influence on various intracellular signaling pathways. Research into these mechanisms has revealed a complex interplay of molecular events that contribute to their therapeutic potential, particularly in the context of cancer.
A key area of investigation has been the impact of these compounds on the biosynthesis of microRNA-21 (miR-21), an oncomiR implicated in numerous cancers. A derivative of 2-phenylthiazole-5-carboxylic acid, CIB-L43, has been shown to suppress the biosynthesis of oncogenic miR-21. nih.gov This suppression leads to a cascade of downstream effects, including the increased expression of PTEN and Smad7. nih.gov PTEN is a well-known tumor suppressor that is often downregulated in cancer, while Smad7 is an inhibitory Smad that antagonizes TGF-β signaling.
The upregulation of PTEN and Smad7 by CIB-L43 consequently leads to the inhibition of the AKT and TGF-β signaling pathways. nih.gov The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth, and its inhibition is a key strategy in cancer therapy. nih.gov Similarly, while TGF-β signaling can have tumor-suppressive effects in normal cells, in advanced cancers, it often promotes tumor progression, invasion, and metastasis. nih.govmdpi.com By inhibiting these pathways, CIB-L43 effectively reduces the proliferation and migration of hepatocellular carcinoma (HCC) cells. nih.gov
The mechanism of action involves the disruption of the interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer, a critical step in miRNA processing. nih.gov CIB-L43 demonstrated a high binding affinity for TRBP, thereby hindering its ability to facilitate miR-21 biosynthesis. nih.gov This targeted disruption highlights the potential of 2-thiazole-5-carboxylic acid derivatives as specific inhibitors of oncogenic miRNA pathways.
Structure-Activity Relationship (SAR) Analysis for Biological Potency
The biological potency of this compound and its analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features that enhance their therapeutic effects. These studies systematically modify different parts of the molecule to understand how these changes influence biological activity.
SAR analyses have revealed that modifications to the substituents on the thiazole ring can significantly impact potency. For instance, the substitution of different groups at various positions can alter the compound's binding affinity to target proteins, its solubility, and its metabolic stability. nih.gov
In the context of anti-tumor activity, the development of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the cancer drug dasatinib, provides a clear example of SAR-driven optimization. nih.gov One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), exhibited potent antiproliferative activity against human K563 leukemia cells, comparable to dasatinib. nih.gov However, its activity against mammary and colon carcinoma cells was significantly lower, indicating that the core structure's effectiveness is cell-line dependent. nih.gov This highlights that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad anti-tumor activity against non-leukemia cell lines. nih.gov
Further SAR studies on benzothiazole-phenyl analogues as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the enzymes. nih.gov However, these modifications did not improve metabolic stability. nih.gov
The following interactive table summarizes key SAR findings for various thiazole-5-carboxylic acid analogues:
| Compound/Analogue Class | Key Structural Feature | Impact on Biological Activity | Target/Assay |
| 2-Phenylthiazole-5-carboxylic acid derivatives | Optimized scaffold and substituent | Nanomolar inhibitory activity, enhanced disruption of TRBP-Dicer interaction | TRBP binding, HCC cell proliferation nih.gov |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | High antiproliferative potency | Human K563 leukemia cells nih.gov |
| Benzothiazole-phenyl analogues | Trifluoromethyl groups on aromatic rings | Tolerated by target enzymes but did not improve metabolic stability | sEH and FAAH inhibition nih.gov |
| 2-Alkylthiazole-5-carboxylic acids | Shorter alkyl chains (e.g., ethyl) | Improved aqueous solubility | General property |
| 2-Alkylthiazole-5-carboxylic acids | Longer alkyl chains (e.g., pentyl) | Enhanced lipophilicity, favoring membrane permeability | General property |
Other Pharmacological Activities
Beyond their well-documented anti-cancer properties, derivatives of thiazole-5-carboxylic acid have been investigated for other pharmacological activities, notably their potential to lower uric acid levels. Hyperuricemia, an excess of uric acid in the blood, is a primary cause of gout and is associated with other metabolic disorders. nih.gov
Certain thiazole derivatives have shown promise in managing hyperuricemia. For example, a newly developed thiazole derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to restore elevated levels of uric acid in an animal model of type 2 diabetes. nih.gov This effect is part of a broader profile of beneficial metabolic effects, including improved insulin (B600854) sensitivity and lipid profiles. nih.gov The uric acid-lowering activity is thought to be linked to the compound's ability to attenuate oxidative stress and inflammation, which are contributing factors to metabolic diseases. nih.govnih.gov
The mechanisms by which these compounds may lower uric acid can involve several pathways, including the inhibition of xanthine (B1682287) oxidase (XOD), the enzyme responsible for uric acid production, and the modulation of uric acid transporters in the kidneys that regulate its excretion. nih.govnih.gov While specific studies on this compound's direct effect on uric acid are limited, the broader class of thiazole carboxylic acids shows potential in this therapeutic area.
Implications for Pharmaceutical Research and Development
The diverse biological activities of this compound and its analogues have significant implications for pharmaceutical research and development. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. mdpi.com The versatility of this core structure allows for the synthesis of large libraries of compounds with diverse pharmacological profiles. nih.gov
The demonstrated ability of these compounds to target specific signaling pathways, such as the miR-21 biosynthesis and PI3K/AKT pathways, makes them attractive candidates for the development of targeted cancer therapies. nih.govnih.gov The potential for developing orally bioavailable and less toxic alternatives to existing cancer drugs, as suggested by the in vivo studies of CIB-L43, further enhances their appeal. nih.gov
Furthermore, the emerging evidence for their uric acid-lowering and anti-diabetic effects opens up new avenues for research into treatments for metabolic diseases. nih.gov The development of dual-action compounds that can address both cancer and metabolic comorbidities could represent a significant therapeutic advance.
The ongoing exploration of the structure-activity relationships of thiazole-5-carboxylic acid derivatives will continue to guide the design of more potent and selective drug candidates. nih.gov The ability to fine-tune the pharmacological properties of these molecules through chemical modification makes them a valuable platform for drug discovery efforts aimed at a variety of diseases.
Analytical Characterization and Quantification of 2 Pentylthiazole 5 Carboxylic Acid
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 2-pentylthiazole-5-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For carboxylic acid derivatives, protons on the carbon atom alpha to the carbonyl group typically resonate in the 2.0-3.0 ppm range. libretexts.org This downfield shift is attributed to the deshielding effect of the adjacent sp²-hybridized carbonyl carbon. libretexts.org In the case of amides, restricted rotation around the OC-N bond due to resonance can lead to non-equivalent signals for substituents on the nitrogen atom. libretexts.org
Table 1: Representative ¹H NMR Data for Related Thiazole (B1198619) Carboxylic Acid Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-Amino-4-methylthiazole-5-carboxylic acid derivative | CH₃ | 1.47 | t | 6.5 | researchgate.net |
| 2-Amino-4-methylthiazole-5-carboxylic acid derivative | CH₂ | 4.27 | q | 6.5 | researchgate.net |
| 3-(p-Tolylamino)propanoic acid | NCH₂CH₂CO | 2.40 | t | 7.9 | nih.gov |
| 3-(p-Tolylamino)propanoic acid | NCH₂CH₂ | 4.10 | t | 7.9 | nih.gov |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-MS)
Liquid chromatography-mass spectrometry (LC-MS) and its high-performance counterpart, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), are widely used for the analysis of carboxylic acids. These techniques are particularly valuable for separating complex mixtures and providing sensitive detection. For many carboxylic acids, which are often polar, derivatization may be necessary to improve retention on reversed-phase (RP) LC columns and enhance MS signal intensity. nih.gov Common derivatizing agents include aniline (B41778) and 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.gov
In a study comparing derivatization methods for carboxylic acids, 3-NPH derivatization showed nearly complete derivatization efficiency and high recoveries, making it a recommended method for quantitative analysis. nih.gov Anion exchange chromatography coupled to high-resolution mass spectrometry (AIC-HR-MS) serves as a reference method for the analysis of underivatized carboxylic acids. nih.gov UPLC-MS has been successfully employed for the characterization of various compounds, including fumarprotocetraric acid lactones in lichen extracts, where it enabled the identification of new compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.com A recently developed HPLC-MS/MS method for a different thiazolidine-carboxylic acid derivative in human plasma highlights the utility of this technique for bioanalytical applications, achieving a low limit of quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids often require derivatization to increase their volatility for GC analysis. nih.gov GC-MS has been utilized to identify and quantify various compounds, including carboxylic acids, in diverse samples. For instance, it was used to identify 2-thiothiazolidine-4-carboxylic acid (TTCA) in the urine of workers exposed to carbon disulfide. nih.gov In another study, GC-MS analysis of volatile organic compounds emitted by chili plants revealed the presence of acetic acid. mdpi.com The NIST Mass Spectrometry Data Center contains GC-MS data for related compounds like 2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, providing information on their fragmentation patterns. nih.gov
Table 2: GC-MS Data for a Related Thiazole Carboxylic Acid Derivative
| Compound | NIST Number | Total Peaks | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) | Reference |
| 2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | 223212 | 110 | 235 | 59 | 44 | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS, often coupled with LC or UPLC, is instrumental in the characterization of novel compounds. For example, UHPLC-Q/Orbitrap/MS/MS was used to characterize new fumarprotocetraric acid lactones, with HRMS data providing the precise mass of the [M–H]⁻ ion. mdpi.com This technique is also essential in metabolomics for the comprehensive analysis of metabolites, including carboxylic acids, in biological fluids. nih.gov
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI/MS)
Atmospheric pressure chemical ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of moderately polar and nonpolar compounds. nih.gov It often produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it useful for molecular weight determination. nih.gov APCI-MS has been successfully applied to the routine quantification of compounds like 2,4,5-trichlorophenoxyacetic acid and its metabolites in various biological matrices. nih.gov The technique's versatility makes it a valuable tool for analyzing a wide range of molecules, including lipids and other large neutral molecules that can be challenging to ionize with other methods. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound by identifying its functional groups. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Due to strong intermolecular hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers, the IR absorption bands can be broad. The key diagnostic peaks for this compound are derived from its carboxylic acid and thiazole moieties. ulpgc.estandfonline.comulpgc.es Studies on the closely related thiazole-2-carboxylic acid provide a strong basis for assigning these vibrational modes. tandfonline.comtandfonline.com
Key IR absorption bands for carboxylic acids include a very broad O–H stretching vibration, which typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.com The carbonyl (C=O) stretching vibration gives a strong, intense band. For saturated aliphatic carboxylic acids, this peak is typically observed between 1710 and 1760 cm⁻¹. libretexts.org The C-O stretching and O-H bending vibrations also provide characteristic peaks in the fingerprint region. orgchemboulder.comspectroscopyonline.com The thiazole ring itself contributes to the spectrum with characteristic C-H, C=N, and C-S vibrations. tandfonline.com
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound Based on data from related thiazole and carboxylic acid compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong | Very characteristic broad band due to hydrogen bonding. orgchemboulder.comlibretexts.org |
| C-H Stretch (Alkyl) | 2960 - 2850 | Medium to Strong | From the pentyl group. |
| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | Strong, Sharp | Position can be affected by hydrogen bonding and conjugation. libretexts.orgspectroscopyonline.com |
| C=N Stretch (Thiazole Ring) | ~1600 - 1500 | Medium | Characteristic of the thiazole heterocyclic ring. tandfonline.com |
| O-H Bend | 1440 - 1395 | Medium | In-plane bending. orgchemboulder.com |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Coupled with O-H bending. orgchemboulder.comspectroscopyonline.com |
| C-S Vibration (Thiazole Ring) | ~750 - 600 | Medium to Weak | Characteristic of the thiazole ring structure. tandfonline.com |
This table is interactive. Click on the headers to sort.
Fluorescence Detection (FLD)
Fluorescence detection offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. The intrinsic fluorescence of this compound is not well-documented. However, the thiazole structural motif is a component of highly fluorescent molecules like Thiazole Orange (TO). nih.gov Thiazole derivatives can exhibit fluorescence, often as "turn-on" probes where fluorescence is enhanced upon binding to a target molecule or changing its environment. nih.govrsc.org
For non-fluorescent or weakly fluorescent analytes, pre-column or post-column derivatization with a fluorescent tagging agent is a common strategy to enable sensitive detection by Fluorescence Detection (FLD). This involves reacting the carboxylic acid group of this compound with a fluorophore. Given the presence of the thiazole ring, there is potential for developing specific fluorescence-based assays. For instance, some thiazole-containing compounds are used in fluorometric determination methods, which can be highly selective and sensitive, capable of detecting analytes at nanogram-per-milliliter concentrations. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, isolation, and quantification of this compound from complex mixtures. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of thiazole carboxylic acids. nih.govchemicalpapers.com The method's versatility allows for various separation modes, detectors, and column chemistries to be optimized for the specific analytical challenge. For this compound, which possesses both polar (carboxylic acid) and non-polar (pentyl chain) characteristics, reversed-phase liquid chromatography is particularly suitable.
An HPLC method for a related compound, 2-thiothiazolidine-4-carboxylic acid, has been developed, demonstrating the applicability of HPLC for this class of compounds. nih.gov Such methods are crucial for determining the presence and concentration of these acids in various samples, including biological matrices. nih.gov
Reversed-Phase Liquid Chromatography (RP-LC)
Reversed-phase liquid chromatography (RP-LC) is the most common mode of HPLC used for the separation of moderately polar to non-polar organic compounds. wikipedia.org In RP-LC, the stationary phase is non-polar (hydrophobic), typically consisting of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C8 or C18), while the mobile phase is polar, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.org
For the separation of this compound, the retention is governed by the hydrophobic interactions between its pentyl group and the non-polar stationary phase. The polarity of the mobile phase is a critical parameter for controlling retention. Increasing the proportion of the organic solvent in the mobile phase decreases its polarity, leading to a faster elution of the analyte.
The ionization state of the carboxylic acid group, which is dependent on the mobile phase pH, significantly impacts retention. shimadzu-webapp.eubiotage.com To ensure good peak shape and reproducible retention times, the pH of the mobile phase is often controlled using a buffer. By setting the pH to be at least 2 units below the pKa of the carboxylic acid, the compound remains in its neutral, protonated form. This "ion suppression" increases its hydrophobicity and retention on the reversed-phase column, leading to sharper, more symmetrical peaks. shimadzu-webapp.eubiotage.comyoutube.com
Table 2: Typical RP-HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Provides a non-polar surface for hydrophobic interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Elutes the analyte; organic modifier controls retention. |
| pH Control | Acidic buffer (e.g., phosphate (B84403) or acetate (B1210297), pH ~3) | Suppresses ionization of the carboxylic acid group to improve retention and peak shape. biotage.com |
| Detection | UV at λmax (e.g., 230-270 nm) | Monitors the column effluent for the analyte. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Mode | Isocratic or Gradient Elution | Isocratic uses constant mobile phase composition; gradient changes composition over time for complex mixtures. |
This table is interactive. Click on the headers to sort.
Ion-Pair Chromatography
Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly useful for separating ionic or highly polar compounds that show poor retention under standard RP-LC conditions. nih.govwelch-us.com This technique is applicable to this compound when analysis is required at a pH where the carboxylic acid is deprotonated (ionized) into its carboxylate form.
In this method, an "ion-pairing" reagent is added to the mobile phase. welch-us.com For an acidic compound like this compound (anionic in its ionized form), a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) (TBA), is used. nih.govresearchgate.net The hydrophobic alkyl chains of the TBA cation adsorb onto the non-polar stationary phase, creating a dynamic ion-exchange surface. The positively charged head of the adsorbed TBA then forms an ion pair with the negatively charged carboxylate of the analyte. This interaction increases the analyte's retention on the column. oup.comthermofisher.com
The concentration and hydrophobicity of the ion-pairing reagent are key parameters for controlling the retention of the analyte. thermofisher.com A major consideration in ion-pair chromatography, especially with gradient elution, is the long column equilibration time required to establish a stable distribution of the ion-pairing reagent on the stationary phase. oup.com
Gas Chromatography (GC)
Direct analysis of carboxylic acids by gas chromatography (GC) can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column. lmaleidykla.lt However, with appropriate derivatization, GC becomes a powerful tool for their analysis due to its high resolution and sensitivity. lmaleidykla.ltcolostate.edu For a compound like this compound, the volatility is also influenced by the pentyl group, but derivatization of the carboxylic acid function is generally necessary for robust and reproducible results. colostate.edu
Common derivatization strategies involve converting the carboxylic acid into a less polar and more volatile ester or silyl (B83357) derivative. lmaleidykla.lt Following derivatization, the resulting compound can be readily analyzed on standard non-polar or mid-polar GC columns. The choice of detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), depends on the required selectivity and the need for structural confirmation. mdpi.commdpi.com
Table 3: Hypothetical GC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivative | Methyl ester or Trimethylsilyl (B98337) (TMS) ester |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan range 50-400 m/z |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes to achieve significantly higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This technology is highly applicable to the analysis of complex mixtures and for the quantification of trace components. For this compound, UPLC can be employed in either reversed-phase or HILIC mode.
In reversed-phase UPLC, a C18 or similar non-polar stationary phase would be used. The retention of this compound would be influenced by the hydrophobic pentyl chain, while the polarity of the carboxylic acid and thiazole ring would lead to earlier elution compared to more non-polar compounds. The addition of an acid modifier, like formic acid, to the mobile phase is common to ensure good peak shape for the carboxylic acid. nih.gov UPLC coupled with high-resolution mass spectrometry (HRMS) is a powerful combination for both quantification and structural confirmation. nih.govuab.edu
Table 4: Hypothetical Reversed-Phase UPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Detector | Q-TOF Mass Spectrometer |
| Injection Volume | 1 µL |
Solid-Phase Microextraction (SPME) Coupled with GC
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile organic compounds from a sample matrix. researchgate.net In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix to the fiber coating. After extraction, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis.
For this compound, headspace SPME would likely be the preferred mode to minimize matrix effects. rsc.org The choice of fiber coating is critical and would depend on the polarity of the analyte; a mixed-phase fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) could be effective for capturing a compound with both polar and non-polar characteristics. mdpi.com The pH of the sample can be adjusted to suppress the ionization of the carboxylic acid, thereby increasing its volatility and improving its extraction efficiency.
Table 5: Hypothetical HS-SPME-GC Parameters for the Analysis of this compound
| Parameter | Value |
| SPME Fiber | 75 µm Carboxen/PDMS |
| Sample Preparation | Sample pH adjusted to <3 |
| Extraction Mode | Headspace (HS) |
| Extraction Temperature | 60 °C |
| Extraction Time | 30 minutes |
| Desorption Temperature | 250 °C |
| GC System | As described in Table 3 |
Static Headspace Gas Chromatography-Ion Mobility Spectrometry (SHS GC-IMS)
Static Headspace Gas Chromatography-Ion Mobility Spectrometry (SHS GC-IMS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the high sensitivity and additional separation dimension of ion mobility spectrometry. nih.govnih.gov This technique is well-suited for the rapid and sensitive analysis of volatile organic compounds (VOCs) in complex matrices. researchgate.netilmexhibitions.com
In this method, the volatile fraction of a sample is introduced into a GC column via static headspace injection. After separation by GC, the analytes enter an ion mobility spectrometer where they are ionized and separated based on their size, shape, and charge in a drift tube under the influence of an electric field. nih.gov This provides a two-dimensional separation based on GC retention time and IMS drift time, which significantly enhances selectivity and peak capacity. nih.gov For this compound, this technique could potentially be used for its detection in the headspace of samples, especially if it exhibits sufficient volatility at elevated temperatures, though derivatization might still be beneficial.
Table 6: Hypothetical SHS GC-IMS Parameters for the Analysis of this compound
| Parameter | Value |
| Incubation Temperature | 80 °C |
| Incubation Time | 15 minutes |
| Injection Volume | 500 µL (headspace) |
| GC Column | Multi-capillary column (e.g., OV-5) |
| GC Temperature Program | Isothermal at 80 °C or a slight ramp |
| IMS Drift Gas | Nitrogen |
| IMS Drift Tube Temp. | 45 °C |
| Ionization Source | Tritium (³H) |
Sample Preparation and Derivatization Strategies
Effective sample preparation is crucial for accurate and reliable quantification, aiming to isolate the analyte of interest from interfering matrix components and to make it compatible with the chosen analytical system. For this compound, sample preparation strategies will largely depend on the sample matrix (e.g., biological fluids, food, environmental samples) and the analytical technique employed.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous phase to be below the pKa of the carboxylic acid, the compound becomes protonated and less polar, facilitating its extraction into an organic solvent like ethyl acetate or diethyl ether.
Solid-Phase Extraction (SPE): This is a more selective extraction method using a solid sorbent. For this compound, a mixed-mode anion exchange sorbent could be used, which would retain the compound via ionic interactions at neutral or basic pH. The analyte can then be eluted with a solvent containing an acid. Alternatively, a reversed-phase sorbent (e.g., C18) could be used to retain the compound based on the hydrophobicity of the pentyl group.
Derivatization is a key strategy, particularly for GC analysis, to improve the volatility and thermal stability of carboxylic acids. colostate.edu Common derivatization reactions for carboxylic acids include:
Esterification: Conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, using reagents like diazomethane, trimethyl orthoacetate, or an alcohol in the presence of an acid catalyst (e.g., BF₃). colostate.edugoogle.com
Silylation: Reaction of the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. lmaleidykla.ltnih.gov These derivatives are significantly more volatile and exhibit better chromatographic behavior. lmaleidykla.ltcolostate.edu
For LC-MS analysis, derivatization is not always necessary but can be employed to enhance ionization efficiency or to improve chromatographic retention. nih.govnih.gov
Solid-Phase Extraction (SPE) and Solvent Extraction
Isolating this compound from complex matrices like plasma or environmental samples is a critical first step for accurate analysis. Both solid-phase extraction (SPE) and liquid-liquid solvent extraction are common methods employed for this purpose.
Solid-Phase Extraction (SPE) is a preferred technique due to its efficiency, selectivity, and reduced consumption of organic solvents compared to traditional liquid-liquid extraction. nih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of a different solvent. nih.gov
For a compound like this compound, a reversed-phase (RP) sorbent, such as RP-18, is often suitable. nih.gov The general procedure involves:
Conditioning: The SPE cartridge is first activated with a solvent like methanol and then equilibrated with water or a buffer at a specific pH. nih.gov
Sample Loading: The sample, often pre-treated (e.g., buffered with potassium phosphate solution), is loaded onto the cartridge. nih.gov The non-polar pentyl group and thiazole ring of the target molecule will interact with and be retained by the non-polar stationary phase.
Washing: The cartridge is washed with a weak solvent to remove polar, interfering compounds from the matrix while the analyte remains bound. nih.gov
Elution: A strong, non-polar organic solvent (e.g., acetonitrile) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified this compound for analysis. nih.gov
Derivatizing Agents for Enhanced Detection
To improve chromatographic separation and enhance the sensitivity and selectivity of detection, especially for mass spectrometry (MS) and gas chromatography (GC), this compound is often chemically modified using a derivatizing agent. Carboxylic acids can be challenging to analyze directly due to their polarity and potential for poor peak shape in chromatography.
One effective strategy involves converting the carboxylic acid into an ester or an amide. For analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS), derivatizing agents are chosen to introduce a readily ionizable group, improving signal intensity. A notable example is the use of 3-nitrophenylhydrazine (3-NPH) , which reacts with carboxylic acids to form 3-nitrophenylhydrazone derivatives. nih.gov This method has proven effective for the quantification of short-chain carboxylic acids in various human biofluids. nih.gov The derivatization with 3-NPH provides a simple and fast sample preparation that is highly selective and robust, making it suitable for high-throughput analysis. nih.gov
Another approach for MS detection involves transforming carboxylic acids into phenolate derivatives . nih.gov This esterification process allows for detection under positive ionization conditions during chromatographic separation on a C18 column. nih.gov
The table below summarizes common derivatizing agents and their applications.
Table 1: Derivatizing Agents for Carboxylic Acid Analysis
| Derivatizing Agent | Resulting Derivative | Analytical Technique | Purpose | Source |
|---|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | 3-Nitrophenylhydrazone | LC-MS/MS | Enhances ionization for sensitive quantification. | nih.gov |
Quantification in Biological Matrices and Complex Samples
The quantification of this compound in biological matrices such as plasma, urine, or stool, as well as in other complex samples, is typically accomplished using hyphenated chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a detector, most commonly a mass spectrometer. nih.govnih.gov
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used method for this purpose. nih.gov It offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte even in the presence of numerous other compounds. nih.gov An optimized method using 3-NPH derivatization has been shown to clearly separate and quantify various carboxylic acids at concentrations ranging from 0.1 to 100 µM in a short run time. nih.gov The use of a Charge Surface Hybrid (CSH) reverse-phase column can further improve separation and reduce matrix effects. nih.gov
The process of quantification involves creating a calibration curve using standards of known concentrations. nih.gov This allows for the determination of the concentration of the analyte in an unknown sample by comparing its instrumental response to the curve. nih.gov The reliability of the method is established through validation, assessing parameters such as precision, accuracy, and the lower limit of detection. nih.gov For instance, HPLC methods have been successfully used to quantify related thiazole carboxylic acid metabolites in urine samples from exposed individuals. nih.gov
The table below outlines typical chromatographic characteristics observed during the analysis of carboxylic acid derivatives. nih.gov
Table 2: Example Chromatographic Data for Carboxylic Acid Analysis
| Compound | Retention Time (min) | Peak Width (s) | Asymmetry Factor | m/z (Detected Ion) |
|---|---|---|---|---|
| Succinic acid | 2.7 | 2.94 | 0.88 | 165.05 |
| Lactic acid | 4.8 | 4.08 | 1.11 | 225.05 |
| Pyruvic acid | 6.0 | 3.42 | 0.93 | 202.05 |
Data adapted from a study on derivatized carboxylic acids for illustrative purposes. nih.gov
This robust analytical approach, combining selective extraction, chemical derivatization, and sensitive LC-MS/MS detection, enables the reliable quantification of this compound in a variety of complex samples.
Computational Chemistry and Molecular Modeling Studies of 2 Pentylthiazole 5 Carboxylic Acid
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent properties of a molecule.
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds. dntb.gov.uanih.gov For molecules like 2-pentylthiazole-5-carboxylic acid, calculations are typically performed using a hybrid functional, such as B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional), paired with a basis set like 6-311++G(d,p). dergipark.org.trdergipark.org.tr This level of theory has proven effective in predicting molecular properties, including geometry, vibrational spectra, and electronic characteristics for various organic molecules. dntb.gov.ua The process involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. nih.gov
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu The HOMO acts as the electron donor, while the LUMO is the electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy corresponds to the electron affinity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. dergipark.org.tr Conversely, a small energy gap indicates that the molecule is more reactive. dergipark.org.tr This gap is also instrumental in determining a molecule's electronic transport properties and the lowest energy electronic excitation possible. utexas.eduresearchgate.net For thiazole (B1198619) derivatives, the HOMO-LUMO gap can be used to understand potential bioactivity arising from intramolecular charge transfer.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.70 | Indicator of chemical reactivity and stability |
Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using descriptors like Fukui functions and atomic charges. Fukui functions indicate the change in electron density at a specific atomic site when an electron is added or removed, highlighting nucleophilic and electrophilic attack centers.
Atomic charge calculations, such as Mulliken and Hirshfeld population analyses, provide the partial charge distribution across the molecule. dntb.gov.ua Hirshfeld surface analysis can further reveal the nature and relative contributions of different intermolecular interactions. nih.gov For instance, in a study on 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, Hirshfeld analysis showed that H···H, N···H, and O···H contacts accounted for a significant portion of the total surface area, indicating the importance of hydrogen bonding. nih.gov Generally, atoms with more negative charges are prone to electrophilic attack, while those with positive charges are susceptible to nucleophilic attack.
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape and conformational flexibility. For this compound, the key conformational questions involve the orientation of the carboxylic acid group relative to the thiazole ring and the rotational freedom of the pentyl chain.
A detailed DFT study on the parent compound, thiazole-5-carboxylic acid (T5CA), provides significant insight. dergipark.org.trdergipark.org.tr This study, using the B3LYP/6-311++G(d,p) level of theory, identified four stable conformers based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr The two most stable conformers were found to be planar, while the other two, which were significantly higher in energy, were non-planar. dergipark.org.trdergipark.org.tr The relative energies indicated a clear preference for planarity. dergipark.org.trdergipark.org.tr
| Conformer | Relative Energy (kJ mol-1) | Planarity of Carboxylic Group |
|---|---|---|
| T5CA_1 (most stable) | 0.00 | Planar |
| T5CA_2 | 0.14 | Planar |
| T5CA_3 | 27.11 | Non-planar |
| T5CA_4 | 29.84 | Non-planar |
For this compound, calculating the BDEs for the various bonds within the molecule (e.g., C-S, C-N, C-C bonds in the ring and side chains) would provide a detailed map of its chemical stability. The weakest bond would likely be the primary site for initial decomposition. Such analyses are vital for understanding the molecule's shelf-life and metabolic fate.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events. nih.gov
For this compound, MD simulations could be employed to study its interaction with a biological target, such as an enzyme. nih.govbiointerfaceresearch.com By placing the molecule in a simulated environment (e.g., a box of water molecules with a protein), researchers can analyze the stability of the binding pose, identify key interacting residues, and calculate binding free energies. nih.gov These simulations can reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the molecule in a protein's active site, providing a mechanistic understanding of its biological activity. nih.gov
Ligand-Target Interactions and Binding Site Analysis
While specific ligand-target interaction studies for this compound are not extensively documented, the broader class of thiazole derivatives has been the subject of numerous computational investigations, providing a framework for understanding its potential binding modes. The thiazole ring is a key scaffold in many biologically active compounds, and its interactions are often central to their mechanism of action. mdpi.com
Computational studies on related thiazole-based compounds reveal that the thiazole ring can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in a protein's binding site.
For instance, in studies of thiazole-based inhibitors of enzymes like xanthine (B1682287) oxidase, the thiazole core often orients itself within the active site to allow for key interactions, while substituents at various positions fine-tune the binding affinity and selectivity. nih.gov Molecular docking simulations of similar thiazole carboxylic acids have shown that the carboxylic acid moiety frequently interacts with key residues at the active site entrance, while the substituent at the 2-position explores deeper, often more hydrophobic, regions of the binding pocket.
Adsorption and Surface Interaction Studies (e.g., corrosion inhibition)
Computational methods are also employed to study the adsorption and surface interaction of molecules, which is particularly relevant for applications such as corrosion inhibition. Carboxylic acids and heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for various metals.
The potential of this compound as a corrosion inhibitor can be rationalized through computational analysis of its electronic properties and its interaction with a metal surface. The adsorption of an organic inhibitor onto a metal surface is influenced by the electronic structure of the molecule, the nature of the metal, and the surrounding environment.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency to donate electrons, which is favorable for adsorption onto vacant d-orbitals of the metal. A lower LUMO energy suggests a higher affinity for accepting electrons from the metal surface.
For this compound, the lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atoms of the carboxylic acid group, can be donated to the metal surface, forming coordinate bonds. The carboxylic acid group can also interact with the surface through electrostatic interactions. Furthermore, the pentyl chain can form a hydrophobic layer on the metal surface, creating a physical barrier that repels corrosive species. rsc.org Studies on other carboxylic acid inhibitors have shown that increasing the alkyl chain length can enhance inhibition efficiency due to increased surface coverage. rsc.org
Molecular dynamics (MD) simulations can further elucidate the adsorption process by modeling the dynamic behavior of the inhibitor molecules at the metal-solution interface. These simulations can provide insights into the orientation of the adsorbed molecules, the strength of the adsorption, and the formation of a protective film.
Conformational Landscape and Flexibility
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound involves identifying its stable low-energy conformations and the energy barriers between them.
The primary source of flexibility in this compound is the pentyl chain attached to the thiazole ring. The single bonds within the pentyl group allow for rotation, leading to a multitude of possible conformations. Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore this conformational space and identify the most populated conformers in different environments.
The orientation of the carboxylic acid group relative to the thiazole ring also contributes to the conformational landscape. The rotational barrier around the single bond connecting the carboxylic acid to the thiazole ring will determine the preferred spatial arrangement of this important functional group.
Understanding the conformational landscape is crucial for drug design, as the bioactive conformation of a ligand (the conformation it adopts when bound to its target) may not be its lowest energy conformation in solution. Molecular modeling studies can help to predict the likely bioactive conformations and guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to improved affinity and selectivity.
Computational Approaches in Drug Discovery (CADD)
Computational-Aided Drug Design (CADD) encompasses a range of in silico techniques that are used to accelerate the discovery and development of new drugs. This compound and its derivatives can be subjected to these computational approaches to explore their therapeutic potential.
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be performed against a variety of known drug targets to identify potential biological activities. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose.
Virtual screening is an extension of molecular docking where large libraries of compounds are computationally screened against a target of interest. researchgate.netbsb-muenchen.de A virtual library of derivatives of this compound could be created by computationally modifying the pentyl chain or introducing other functional groups. This library could then be screened against a specific target to identify promising hit compounds. For instance, virtual screening of thiazole-based libraries has been successfully employed to identify novel inhibitors for various enzymes. acs.org
| Parameter | Description | Relevance to this compound |
| Binding Affinity (kcal/mol) | Estimated free energy of binding. A more negative value indicates stronger binding. | Predicts how tightly the compound might bind to a biological target. |
| Docking Score | A numerical score from the docking program that ranks potential binding poses. | Helps in prioritizing compounds for further experimental testing. |
| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, etc., formed with the target. | Elucidates the molecular basis of binding and guides optimization. |
Once a "hit" compound is identified through virtual screening or experimental assays, the next step is to optimize its properties to develop a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. CADD plays a crucial role in this lead optimization process.
Starting with this compound as a hypothetical hit, computational methods can be used to suggest modifications to its structure. For example, if docking studies reveal that the pentyl chain is not optimally filling a hydrophobic pocket, analogs with different alkyl chain lengths or branching could be designed and evaluated in silico. Similarly, if the carboxylic acid group is forming a crucial hydrogen bond, its position and orientation can be fine-tuned.
Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, can be guided by computational models. nih.govsigmaaldrich.com By building a computational model of the target-ligand complex, researchers can rationalize the observed SAR and make more informed decisions about which new analogs to synthesize and test. This iterative cycle of design, synthesis, and testing, supported by computational modeling, can significantly accelerate the journey from a hit compound to a viable drug candidate.
| Compound | Modification from this compound | Predicted Effect (Hypothetical) |
| Analog A | Replacement of pentyl with a cyclopropylmethyl group | Increased rigidity, potentially improved binding affinity. |
| Analog B | Esterification of the carboxylic acid | Increased cell permeability (prodrug strategy). |
| Analog C | Addition of a hydroxyl group to the pentyl chain | Potential for new hydrogen bonding interactions. |
Ligand-Based Drug Design (LBDD) of this compound
Ligand-based drug design (LBDD) is a crucial strategy in medicinal chemistry employed when the three-dimensional structure of a biological target is unknown. researchgate.net This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of compounds known to interact with a specific target, LBDD methods can elucidate the key structural features required for bioactivity, guiding the design of new, more potent molecules. researchgate.net The primary techniques within LBDD include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental premise of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the application of QSAR to other thiazole derivatives provides a framework for how such studies could be approached. For instance, 2D-QSAR models have been successfully developed for a series of 59 thiazole derivatives acting as 5-lipoxygenase (5-LOX) inhibitors, an enzyme implicated in inflammatory diseases. nih.gov In such a study, molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters. The biological activity, typically expressed as the concentration required to elicit a certain effect (e.g., IC50), is then correlated with these descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). plos.orgnih.gov
A hypothetical QSAR study on a series of 2-alkylthiazole-5-carboxylic acid derivatives, including this compound, could be designed to explore their potential as, for example, antimicrobial or anticancer agents. The table below illustrates a potential dataset that would be used in such a QSAR study.
Table 1: Hypothetical Dataset for QSAR Analysis of 2-Alkylthiazole-5-carboxylic Acid Derivatives
| Compound | R-Group | Molecular Weight (g/mol) | LogP | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | -CH₂(CH₂)₃CH₃ | 215.27 | ||
| 2-Methylthiazole-5-carboxylic acid | -CH₃ | 143.15 | ||
| 2-Ethylthiazole-5-carboxylic acid | -CH₂CH₃ | 157.18 | ||
| 2-Propylthiazole-5-carboxylic acid | -CH₂(CH₂)CH₃ | 171.20 | ||
| 2-Butylthiazole-5-carboxylic acid | -CH₂(CH₂)₂CH₃ | 185.23 |
By analyzing the relationship between the changing alkyl group (R-group), the corresponding physicochemical properties (like LogP, a measure of lipophilicity), and the observed biological activity, a predictive QSAR model could be generated. This model would help in understanding the influence of the alkyl chain length on the compound's activity and in designing new derivatives with potentially enhanced potency.
Pharmacophore Modeling
Pharmacophore modeling is another powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. semanticscholar.org
For this compound, a hypothetical pharmacophore model could be developed based on its potential interactions with a target enzyme. The key features might include:
A hydrogen bond donor and acceptor from the carboxylic acid group.
A hydrophobic feature from the pentyl group.
Potential hydrogen bond accepting capabilities from the nitrogen and sulfur atoms in the thiazole ring.
The table below outlines the potential pharmacophoric features of this compound.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Carboxylic acid (-OH) | Interaction with acceptor groups on the target |
| Hydrogen Bond Acceptor | Carboxylic acid (C=O) | Interaction with donor groups on the target |
| Hydrogen Bond Acceptor | Thiazole Nitrogen | Interaction with donor groups on the target |
| Hydrophobic Region | Pentyl Chain | Interaction with hydrophobic pockets of the target |
This pharmacophore model could then be used to guide the design of new analogs. For instance, the pentyl group could be replaced with other hydrophobic moieties to optimize the interaction with a hydrophobic pocket in the target protein.
Prediction of Molecular Properties and Reactivity Profiles
Computational chemistry offers a suite of tools to predict the molecular properties and reactivity of a compound like this compound before its synthesis and experimental evaluation. These predictions are valuable for understanding its potential behavior in biological systems and for guiding its chemical modifications.
Methods such as Density Functional Theory (DFT) can be used to calculate a range of electronic and structural properties. nih.gov For this compound, these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.
The reactivity of the carboxylic acid group is a key feature of this compound. Carboxylic acid derivatives exhibit a range of reactivities toward nucleophilic acyl substitution. libretexts.org The electrophilicity of the carbonyl carbon is modulated by the electron-donating ability of the adjacent heteroatom. libretexts.org In the case of the thiazole ring, its electronic properties will influence the reactivity of the attached carboxylic acid. Computational models can predict the partial charges on the atoms, providing a quantitative measure of the carbonyl carbon's electrophilicity. The compound can undergo reactions such as oxidation of the thiazole ring and reduction of the carboxylic acid.
The table below summarizes some of the key molecular properties of this compound that can be predicted using computational methods.
Table 3: Predicted Molecular Properties of this compound
| Property | Predicted Value/Information | Significance |
|---|---|---|
| Molecular Weight | 215.27 g/mol | Basic physicochemical property |
| Molecular Formula | C₉H₁₃NO₂S | Elemental composition |
| pKa | Acidity of the carboxylic acid group | |
| LogP | Lipophilicity and potential membrane permeability | |
| HOMO-LUMO Gap | Chemical reactivity and stability | |
| Dipole Moment | Polarity and intermolecular interactions |
By computationally assessing these properties, researchers can forecast the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.
Natural Occurrence and Biosynthetic Pathways of Thiazole Carboxylic Acids
Identification of Thiazole (B1198619) Carboxylic Acids in Biological Sources (e.g., Plants, Microorganisms)
Thiazole derivatives have been identified in a wide array of natural sources, including both plants and microorganisms. rsc.org A notable example is the widespread distribution of 2-acetylthiazole-4-carboxylic acid, which has been detected in eukaryotes, archaebacteria, and eubacteria. nih.gov This particular thiazole has been quantified in various organisms at concentrations ranging from 27 to 1100 nanomoles per gram of dry weight. nih.gov Its ubiquitous presence and reactive carbonyl group suggest it may function as a previously unrecognized coenzyme. nih.gov
Thiazoline heterocycles, precursors to thiazoles, are also found in nature, with over 30 different structures identified in foods and natural products. rsc.org These have been noted in items such as cooked meat and certain fruits like litchis. rsc.org
The following table summarizes the occurrence of a key thiazole carboxylic acid in various biological sources:
| Biological Source Category | Specific Examples | Compound Identified | Concentration (nmol/g dry weight) |
| Eukaryotes | Various | 2-Acetylthiazole-4-carboxylic acid | 27 - 1100 |
| Archaebacteria | Various | 2-Acetylthiazole-4-carboxylic acid | 27 - 1100 |
| Eubacteria | Various | 2-Acetylthiazole-4-carboxylic acid | 27 - 1100 |
Proposed Biosynthetic Routes to Thiazole-Containing Metabolites
The biosynthesis of the thiazole moiety is a complex process that differs between prokaryotes and eukaryotes. In prokaryotes, the formation of the thiazole ring of thiamin (Vitamin B1) is well-understood and involves the oxidative condensation of 1-deoxy-D-xylulose-5-phosphate, glycine (B1666218) (or tyrosine), and cysteine, a process catalyzed by five distinct enzymes. nih.gov
In eukaryotes, such as the yeast Saccharomyces cerevisiae, the biosynthesis of the thiamin thiazole follows a different path. nih.gov The enzyme THI4 plays a crucial role in this pathway. nih.govoup.com The process begins with the hydrolysis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) to form adenosine (B11128) diphosphate (B83284) ribose (ADPr) and nicotinamide. nih.gov THI4 then catalyzes the formation of an adenylated thiazole derivative (ADT). nih.gov This enzyme is considered a "suicide enzyme" as it mediates a single reaction cycle involving the donation of a sulfur atom from an active-site cysteine residue, after which it must be degraded and resynthesized. oup.com
Drugs containing thiazole and aminothiazole groups can undergo biotransformation catalyzed by cytochrome P450s (CYPs), leading to the formation of reactive metabolites. nih.govacs.org These metabolic pathways can include epoxidation, S-oxidation, N-oxidation, and oxaziridine (B8769555) formation. nih.govacs.org
Chemo-Enzymatic Pathways in Natural Product Synthesis
The complexity of natural product synthesis has led to the development of chemo-enzymatic strategies that combine chemical synthesis with biological catalysis. This approach is particularly relevant for the synthesis of complex thiazole-containing molecules like thiazolyl peptides, which exhibit potent antibiotic properties. nih.gov
A notable example is the synthesis of thiocillins, which are produced by Bacillus cereus. The final step in their biosynthesis involves a formal [4 + 2] cycloaddition catalyzed by the enzyme TclM. nih.gov Researchers have developed a chemo-enzymatic route to produce these antibiotics by chemically synthesizing a modified peptide fragment and then using the TclM enzyme for the final cyclization step. nih.gov
Enzymes are also being explored for the direct synthesis of thiazole derivatives. For instance, trypsin from porcine pancreas has been shown to catalyze the one-pot multicomponent synthesis of various thiazole derivatives with high yields under mild conditions. nih.gov This method provides a novel and efficient strategy for producing these valuable compounds. nih.gov
Future Research Directions and Applications
Development of Novel Synthetic Methodologies
The synthesis of thiazole (B1198619) carboxylic acids has traditionally relied on established methods such as Hantzsch-type reactions or the cyclocondensation of thioamides with α-halocarbonyl compounds. One common route involves the reaction of pentylamine with an appropriate precursor to form an intermediate that is then cyclized with thiourea (B124793). However, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.
Key areas for development include:
Flow Chemistry: Industrial-scale production could be significantly enhanced by adapting synthetic routes to continuous flow reactors. This approach offers improved control over reaction parameters, leading to higher yields, better purity, and increased safety.
Greener Synthesis: Future methodologies will aim to reduce the use of hazardous reagents and solvents. This could involve exploring microwave-assisted synthesis to shorten reaction times or using more environmentally friendly solvent systems.
Novel Coupling Reactions: Advanced synthetic methods, such as halogen-metal exchange reactions, have proven effective for creating other thiazole carboxylic acids and could be adapted for 2-pentylthiazole-5-carboxylic acid. researchgate.net These techniques can offer new pathways to the target molecule that may have been previously inaccessible or inefficient. researchgate.net
Catalytic Methods: The development of catalytic C-H activation or carboxylation reactions directly on a pre-formed 2-pentylthiazole (B12679329) ring would represent a significant step forward in synthetic efficiency, minimizing the need for multi-step sequences.
Exploration of New Biological Targets and Mechanisms
Thiazole derivatives are a cornerstone in medicinal chemistry, with research demonstrating their potential as antimicrobial, antifungal, and anticancer agents. nih.govnih.gov Future research on this compound will involve screening it and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. The lipophilic pentyl group may enhance membrane permeability and interaction with hydrophobic binding pockets compared to other analogues.
Promising research avenues include:
Anticancer Activity: Inspired by recent breakthroughs, research should focus on specific cancer-related targets. For instance, 2-phenylthiazole-5-carboxylic acid derivatives have been shown to potently inhibit the Transactivation response (TAR) RNA-binding protein 2 (TRBP), which is linked to hepatocellular carcinoma (HCC). nih.gov A derivative, CIB-L43, demonstrated nanomolar inhibitory activity and favorable in vivo pharmacokinetics and antitumor efficacy. nih.gov Similarly, other thiazole-based compounds have been designed as inhibitors of Polo-like kinase 1 (PLK1) or based on the structure of the leukemia drug dasatinib (B193332). nih.govgoogle.com Investigating this compound against these targets is a logical next step.
Enzyme Inhibition for Metabolic Diseases: Thiazole-containing molecules have been successfully developed as inhibitors of enzymes like xanthine (B1682287) oxidase, which is a key target for treating gout. nih.gov Screening this compound for similar inhibitory activity could open up new treatments for hyperuricemia and related conditions.
Antimicrobial and Antifungal Targets: While general antimicrobial activity has been suggested, future work must identify the specific enzymes or cellular pathways that are disrupted by the compound in pathogens. This mechanistic understanding is crucial for developing it into a viable therapeutic agent.
Table 1: Potential Biological Targets for this compound
| Therapeutic Area | Potential Target | Rationale Based on Analogue Studies | Reference |
|---|---|---|---|
| Oncology | Transactivation response (TAR) RNA-binding protein 2 (TRBP) | 2-Phenylthiazole-5-carboxylic acid derivatives show potent inhibition, disrupting miRNA biosynthesis in hepatocellular carcinoma. | nih.gov |
| Oncology | Polo-like Kinase 1 (PLK1) | Thiazole derivatives have been developed as inhibitors targeting this key mitotic regulator. | google.com |
| Oncology | Tyrosine Kinases (e.g., Bcr-Abl) | 2-Amino-thiazole derivatives were designed based on the kinase inhibitor dasatinib to target leukemia cells. | nih.gov |
| Metabolic Disease | Xanthine Oxidase (XO) | 2-Benzamido-4-methylthiazole derivatives are effective XO inhibitors for the treatment of gout. | nih.gov |
Advancements in Analytical Techniques for Trace Analysis
Standard analytical methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of this compound. However, future applications, particularly in pharmacology and environmental science, will necessitate the development of highly sensitive techniques for trace analysis.
Future research in this area should focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Developing and validating robust LC-MS/MS methods is essential for quantifying minute concentrations of the compound and its metabolites in complex biological matrices like blood plasma, urine, and tissue homogenates. This is fundamental for pharmacokinetic and metabolism studies.
High-Performance Liquid Chromatography (HPLC): Advanced HPLC methods with highly sensitive detectors (e.g., diode array, fluorescence) will be crucial for quality control, stability testing, and ensuring the purity of synthesized compounds.
Capillary Electrophoresis (CE): CE offers an orthogonal separation technique to HPLC and can be valuable for purity analysis and the detection of chiral variants if asymmetric centers are introduced into the molecule.
Integration of Advanced Computational Methods in Design and Discovery
Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. Integrating these methods into the study of this compound can save significant time and resources by prioritizing the most promising derivatives for synthesis and testing.
Key computational approaches to be explored include:
Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its virtual derivatives within the active sites of biological targets like TRBP or xanthine oxidase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can identify the key molecular features of the thiazole scaffold that are critical for its biological activity. This allows for the rational design of new analogues with improved potency and selectivity.
Pharmacophore Modeling: This approach can help identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of novel compounds that fit the model.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govnih.gov
Potential for Material Science and Other Interdisciplinary Applications
The unique electronic and structural properties of the thiazole ring suggest that this compound could have applications beyond biology and medicine. The carboxylic acid group provides a convenient handle for incorporating the molecule into larger structures.
Potential interdisciplinary applications include:
Polymer Chemistry: The compound can be used as a monomer or a functional additive in the development of novel polymers. chemimpex.com The thiazole moiety could impart specific properties such as thermal stability, conductivity, or corrosion resistance.
Liquid Crystals: Disubstituted thiazoles have been investigated as core units in thermotropic liquid crystalline materials. researchgate.net The specific geometry and polarity of this compound could be exploited in the design of new liquid crystal phases.
Sensor Technology: The heteroatoms in the thiazole ring can coordinate with metal ions. This property could be harnessed to develop chemosensors where binding to a specific analyte induces a measurable optical or electronic signal.
Agrochemicals: Thiazole derivatives are used in agricultural applications, including as herbicides and pesticides. chemimpex.com The biological activity of this compound could be explored for crop protection purposes.
Q & A
Q. What are the established synthetic routes for 2-Pentylthiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of thioamides with α-chloroacetoacetate derivatives. For example, Lawesson’s reagent can convert amides to thioamides, which are then reacted with methyl α-chloroacetoacetate in dry THF under reflux to form the thiazole ester intermediate. Hydrolysis of the ester group (e.g., using NaOH or HCl) yields the carboxylic acid. Optimization includes controlling reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (1:1.1 for thioamide:α-chloroacetoacetate). Purification often involves recrystallization from DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole ring structure and pentyl chain orientation. Key markers include:
- Thiazole proton signals at δ 7.1–7.4 ppm (aromatic region).
- Carboxylic acid proton (if present) at δ 12–13 ppm.
Fourier Transform Infrared (FTIR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole C=N/C-S vibrations (1600–1500 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks) .
Q. What are the critical considerations for ensuring the stability of this compound during storage and experimental handling?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light.
- Handling : Use anhydrous solvents in reactions to minimize acid-catalyzed degradation. Monitor pH during aqueous workups to prevent decarboxylation. Stability tests (e.g., HPLC purity checks over time) are recommended .
Advanced Research Questions
Q. How do structural modifications at the thiazole ring's 2- and 4-positions influence the physicochemical properties of this compound derivatives?
- Methodological Answer : Substituents at the 2-position (e.g., methyl, phenyl) affect electronic density and steric hindrance, altering reactivity in nucleophilic acyl substitutions. Cyclopropyl groups at the 4-position (as in 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid) enhance lipophilicity, impacting solubility and bioavailability. Computational tools like COSMO-RS predict logP and solubility, while Hammett constants quantify electronic effects .
Q. What computational chemistry approaches are suitable for predicting the reactivity and intermolecular interactions of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity.
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM.
- Docking Studies : Use AutoDock Vina to predict binding affinities to active sites, guided by crystallographic data from similar thiazole derivatives .
Q. How can researchers resolve contradictions in biological activity data observed between in vitro and in vivo studies of this compound derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps.
- Dose-Response Refinement : Adjust dosing regimens in in vivo models to account for differences in compound half-life or tissue penetration observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
